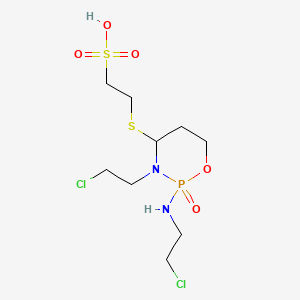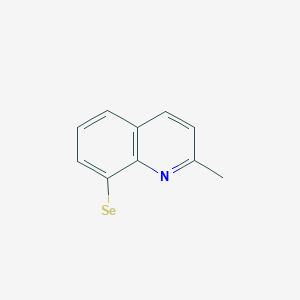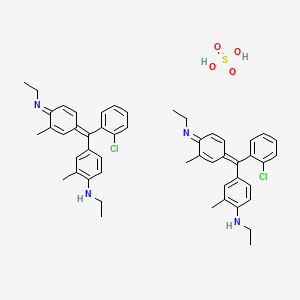
9H-Purine, 2-((4-butylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purine, 2-((4-butylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its purine base structure, which is modified with a butylphenylamino group, a chlorine atom, and a deoxy sugar moiety. Its unique structure makes it a subject of interest in medicinal chemistry and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 2-((4-butylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)- typically involves multiple steps, including the formation of the purine base, the introduction of the butylphenylamino group, chlorination, and the attachment of the deoxy sugar moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and purine base sites.
Reduction: Reduction reactions can occur, especially at the chlorinated site.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the chlorine atom and the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various halides are employed under controlled pH and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its interactions with nucleic acids and proteins. Its ability to mimic natural nucleotides makes it useful in studying DNA and RNA processes.
Medicine
Medically, the compound is explored for its potential as an antiviral and anticancer agent. Its structural similarity to nucleotides allows it to interfere with viral replication and cancer cell proliferation.
Industry
In the industrial sector, the compound is used in the development of new pharmaceuticals and biotechnological applications. Its versatility makes it a valuable component in various industrial processes.
作用機序
The mechanism of action of 9H-Purine, 2-((4-butylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid functions by incorporating into DNA or RNA strands. These interactions disrupt normal cellular processes, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- 9H-Purine, 2-((4-methylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
- 9H-Purine, 2-((4-ethylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
- 9H-Purine, 2-((4-propylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
Uniqueness
The uniqueness of 9H-Purine, 2-((4-butylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)- lies in its specific butylphenylamino group, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to certain molecular targets and improves its stability and solubility compared to similar compounds.
特性
| 104715-73-3 | |
分子式 |
C20H24ClN5O3 |
分子量 |
417.9 g/mol |
IUPAC名 |
(2R,3S,5S)-5-[2-(4-butylanilino)-6-chloropurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C20H24ClN5O3/c1-2-3-4-12-5-7-13(8-6-12)23-20-24-18(21)17-19(25-20)26(11-22-17)16-9-14(28)15(10-27)29-16/h5-8,11,14-16,27-28H,2-4,9-10H2,1H3,(H,23,24,25)/t14-,15+,16-/m0/s1 |
InChIキー |
FBRDWENSZCBQLS-XHSDSOJGSA-N |
異性体SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)Cl)N=CN3[C@@H]4C[C@@H]([C@H](O4)CO)O |
正規SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)Cl)N=CN3C4CC(C(O4)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






